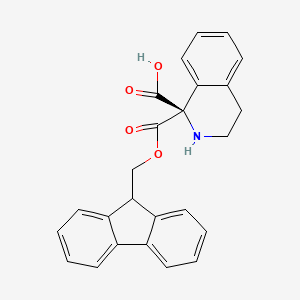
4-(3,3,3-トリフルオロプロピル)アニリン
説明
4-(3,3,3-Trifluoropropyl)aniline is a useful research compound. Its molecular formula is C9H10F3N and its molecular weight is 189.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(3,3,3-Trifluoropropyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3,3,3-Trifluoropropyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
フッ素化ポリマーの合成
4-(3,3,3-トリフルオロプロピル)アニリン: は、トリフルオロプロピル基により、ポリマーに高い熱安定性と耐薬品性を付与するため、フッ素化ポリマーの合成に使用されます 。これらのポリマーは、極限条件下での性能が求められる航空宇宙産業や自動車産業で応用されています。
疎水性コーティングの開発
この化合物は、コーティングにフッ素原子を導入する能力があるため、疎水性表面を作成する上で価値があります。 これらのコーティングは、海洋産業や建築産業における耐食性とセルフクリーニング表面に特に役立ちます .
医薬品研究
医薬品では、4-(3,3,3-トリフルオロプロピル)アニリンは、生物活性分子の合成の前駆体となりえます。 トリフルオロプロピル基は、医薬品の生物活性と代謝安定性を高めることが知られています .
液晶
4-(3,3,3-トリフルオロプロピル)アニリンのユニークな構造特性により、液晶の合成に適した候補となっています。 これらの材料は、LCDスクリーンで使用されているものなど、ディスプレイ技術に不可欠です .
有機発光ダイオード(OLED)
この化合物は、OLEDでの潜在的な用途も検討されています。 電子吸引性トリフルオロプロピル基は、有機半導体の電子特性を改変し、OLEDデバイスの効率と寿命を向上させることができます .
農薬
4-(3,3,3-トリフルオロプロピル)アニリン: は、農薬の開発に使用できます。 フッ素の導入により、効力が高く、環境への影響が低い農薬が得られます .
材料科学
材料科学では、この化合物は、材料の表面特性を改変するために使用され、例えば、疎水性を高めたり、光学用途のために屈折率を変更したりします .
分析化学
最後に、4-(3,3,3-トリフルオロプロピル)アニリンは、強いUV吸収と蛍光特性があるため、分析化学において様々な物質の検出と定量に試薬として役立ちます .
作用機序
Target of Action
Biochemical Pathways
The compound is known to be used in the synthesis of fluorinated polymers, which suggests that it may interact with and affect the biochemical pathways related to polymer synthesis and degradation.
Result of Action
生化学分析
Biochemical Properties
4-(3,3,3-Trifluoropropyl)aniline plays a significant role in various biochemical reactions. It interacts with enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in the hydrolysis of methoxysilane coupling agents . These interactions often involve binding to the active sites of enzymes, leading to either inhibition or activation of enzymatic activity.
Cellular Effects
The effects of 4-(3,3,3-Trifluoropropyl)aniline on cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of CAR T cells in cancer models, impacting their ability to kill malignant cells . Additionally, it can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism.
Molecular Mechanism
At the molecular level, 4-(3,3,3-Trifluoropropyl)aniline exerts its effects through various mechanisms. It binds to specific biomolecules, influencing their structure and function. This compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . Furthermore, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(3,3,3-Trifluoropropyl)aniline can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under normal storage conditions but can degrade under extreme conditions . Long-term exposure to this compound can lead to persistent changes in cellular metabolism and function.
Metabolic Pathways
4-(3,3,3-Trifluoropropyl)aniline is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it can affect the hydrolysis of methoxysilane coupling agents, altering the metabolic pathways involved in this process . These interactions can lead to changes in the levels of various metabolites, impacting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, 4-(3,3,3-Trifluoropropyl)aniline is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins, influencing its localization and accumulation . These interactions can affect the compound’s distribution within different cellular compartments, impacting its overall activity and function.
Subcellular Localization
The subcellular localization of 4-(3,3,3-Trifluoropropyl)aniline plays a crucial role in its activity. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with other biomolecules, affecting its overall function and activity within the cell.
特性
IUPAC Name |
4-(3,3,3-trifluoropropyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N/c10-9(11,12)6-5-7-1-3-8(13)4-2-7/h1-4H,5-6,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJUGSERGPJFCPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80735247 | |
| Record name | 4-(3,3,3-Trifluoropropyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80735247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1236410-18-6 | |
| Record name | 4-(3,3,3-Trifluoropropyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80735247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[4-(tert-Butyl)benzyl]-4-piperidinamine dihydrochloride](/img/structure/B1468265.png)
![Benzyl 2-methyl-3-oxo-1-phenyl-2,5,6,8-tetrahydroimidazo[1,5-a]pyrazine-7(3H)-carboxylate](/img/structure/B1468267.png)
![4-[4-(2-Tert-butylphenyl)piperazin-1-yl]-2,2-dimethyl-4-oxobutanoic acid](/img/structure/B1468269.png)
![Methyl 4-cyanobenzo[b]thiophene-2-carboxylate](/img/structure/B1468270.png)



![2-(3-{3-[(tert-Butoxycarbonyl)amino]propyl}-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid](/img/structure/B1468275.png)


![2-{[(4-Bromo-2-ethylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B1468282.png)


